(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone
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Overview
Description
(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone is an organic compound that features a furan ring and an imidazole ring linked by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone typically involves the reaction of furan derivatives with imidazole derivatives under specific conditions. One common method involves the use of 2-acetylfuran and an appropriate imidazole derivative in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the methanone linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the furan and imidazole rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or alkylated furan and imidazole derivatives.
Scientific Research Applications
(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(Furan-2-yl)prop-2-en-1-one: Shares the furan ring but lacks the imidazole moiety.
1-(Furan-2-yl)ethanone: Similar furan structure but different functional groups.
Ethyl 3-(furan-2-yl)propanoate: Contains a furan ring with a different ester linkage.
Uniqueness: (Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
62366-32-9 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
furan-2-yl-(1-prop-2-enylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-2-6-13-7-5-12-11(13)10(14)9-4-3-8-15-9/h2-5,7-8H,1,6H2 |
InChI Key |
FCKHSCOVBPMVLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CN=C1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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